One primary application of L-Methionine-1-13C lies in its use as a tracer molecule for studying methionine metabolism. Because the carbon-13 isotope is heavier, it can be distinguished from the more common carbon-12 isotope using techniques like mass spectrometry . By incorporating L-Methionine-1-13C into cells or organisms, researchers can track the fate of methionine within the system. This allows them to investigate pathways involved in methionine utilization, protein synthesis, and the generation of S-adenosylmethionine (SAM), a crucial methyl donor molecule in various cellular processes .
L-Methionine-1-13C can also be employed to study protein synthesis. Since methionine is typically the starting amino acid in newly formed polypeptides, incorporating L-Methionine-1-13C into the cellular environment allows researchers to identify newly synthesized proteins through the presence of the enriched carbon-13 isotope. This technique helps elucidate protein turnover rates, identify specific proteins being produced under different conditions, and investigate protein synthesis regulation mechanisms .
The use of L-Methionine-1-13C extends beyond methionine-specific pathways. The incorporation of this isotope can provide insights into broader cellular metabolic processes. By analyzing the distribution of the carbon-13 label in different metabolites, researchers can gain information on the interconnectedness of metabolic pathways and how methionine contributes to the overall cellular energy and biosynthetic needs .
L-Methionine-1-13C is a stable isotope-labeled form of the amino acid L-methionine, which is classified as an essential α-amino acid. It contains a carboxyl group, an amino group, and a side chain that includes a sulfur atom, making it a nonpolar, aliphatic amino acid. The presence of the carbon-13 isotope at the first carbon position distinguishes L-methionine-1-13C from its natural counterpart, enabling its use in various biochemical studies and applications. This compound plays a crucial role in protein synthesis and is involved in several metabolic pathways, including the synthesis of S-adenosylmethionine, homocysteine, and cysteine .
L-Methionine-1-13C exhibits biological activity similar to that of natural L-methionine. It plays a vital role in protein synthesis and acts as a precursor for several important biomolecules, including S-adenosylmethionine, which serves as a methyl donor in various methylation reactions. Additionally, it contributes to the synthesis of other sulfur-containing compounds and is essential for maintaining proper cellular function and metabolism .
The synthesis of L-methionine-1-13C can be achieved through several methods:
L-Methionine-1-13C has diverse applications in research and industry:
Interaction studies involving L-methionine-1-13C focus on its role in various biochemical pathways. For instance, it has been shown to interact with enzymes involved in its metabolism, influencing processes such as methylation and transsulfuration. These studies often utilize isotopic labeling to elucidate the mechanisms behind these interactions and their physiological implications .
L-Methionine-1-13C shares similarities with several other amino acids and compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Key Features |
---|---|---|
L-Methionine | C5H11NO2S | Essential amino acid; precursor for S-adenosylmethionine |
L-Cysteine | C3H7NO2S | Contains sulfur; involved in protein structure and function |
L-Homocysteine | C4H9NO2S | Intermediate in methionine metabolism; linked to cardiovascular health |
S-Adenosylmethionine | C14H19N5O5S | Major methyl donor; involved in numerous methylation reactions |
L-Methionine-1-13C's uniqueness lies primarily in its isotopic labeling, which provides valuable insights into metabolic processes that are not possible with non-labeled counterparts .
Table 1: Structural Comparison of L-Methionine and L-Methionine-1-¹³C
Property | L-Methionine | L-Methionine-1-¹³C |
---|---|---|
Molecular Formula | C₅H₁₁NO₂S | C₄¹³CH₁₁NO₂S |
Molecular Weight (g/mol) | 149.21 | 150.21 |
Isotopic Enrichment | Natural abundance | 99% at C1 |
The primary route involves nucleophilic alkylation of L-homocysteine with iodomethane-¹³C. In a representative procedure:
Microbial fermentation using Escherichia coli strains engineered to utilize ¹³C-labeled glucose or glycerol as carbon sources can produce L-methionine-1-¹³C via the transsulfuration pathway. This method exploits native enzymes like cystathionine γ-synthase and methionine synthase to direct ¹³C to the carboxyl position .
The application of L-Methionine-1-13C in protein structural determination represents a sophisticated approach to overcoming the inherent limitations of conventional Nuclear Magnetic Resonance spectroscopy when studying large biomolecular systems. Methionine residues serve as exceptional Nuclear Magnetic Resonance probes due to their unique physical and chemical properties that make them particularly suitable for high-resolution structural investigations [1] [2].
The incorporation of carbon-13 labeled methionine into proteins provides several distinct advantages over conventional labeling strategies. The methionine methyl group exhibits favorable Nuclear Magnetic Resonance relaxation properties that result in sharp, well-resolved signals even in large protein systems. These characteristics arise from the high rotational mobility of the methyl group and the reduced dipolar coupling interactions that typically broaden resonances in macromolecular systems [3] [4].
Protein expression systems utilizing L-Methionine-1-13C have been successfully implemented across various expression platforms, including bacterial, yeast, and mammalian cell systems. In bacterial expression systems, the incorporation efficiency of labeled methionine approaches near-quantitative levels when appropriate media compositions are employed. The biosynthetic pathway of methionine in Escherichia coli presents minimal scrambling issues, as methionine represents a terminal product in the amino acid biosynthetic network [4].
The strategic use of L-Methionine-1-13C enables researchers to obtain site-specific structural information that would otherwise be obscured in crowded Nuclear Magnetic Resonance spectra. Methionine residues are frequently located at protein-protein interfaces and within hydrophobic cores, making them ideal reporters for conformational changes and intermolecular interactions [2] [5].
High-resolution structural studies have demonstrated that methionine-labeled proteins can provide definitive assignments for all methionine methyl resonances through systematic mutagenesis approaches. In the case of transferrin studies, all nine methionine carbon-13 methyl groups were successfully assigned using recombinant protein variants and two-dimensional Nuclear Overhauser Effect Spectroscopy-relayed Heteronuclear Multiple Quantum Coherence experiments [5].
The conformational sensitivity of methionine residues has been extensively documented in structural biology applications. Methionine carbon-13 chemical shifts exhibit significant dependence on side-chain conformation, with gauche conformations typically producing upfield shifts of approximately 1.8 to 2.9 parts per million compared to trans conformations. This conformational sensitivity enables detailed analysis of protein dynamics and structural transitions [6].
The implementation of L-Methionine-1-13C in modern Nuclear Magnetic Resonance experiments has been greatly enhanced by the development of methyl-Transverse Relaxation Optimized Spectroscopy techniques. These methods have extended the molecular weight limits for detailed Nuclear Magnetic Resonance analysis to systems approaching one megadalton in size [4].
Specialized pulse sequences designed for carbon-13 detected experiments have proven particularly valuable for methionine-labeled systems. These experiments capitalize on the favorable relaxation properties of methionine methyl groups while avoiding the complications associated with proton detection in large molecular systems [7].
The combination of deuteration with selective methionine labeling represents a particularly powerful approach for structural studies of large protein complexes. This strategy eliminates unwanted dipolar interactions while preserving the sharp, sensitive methionine methyl signals necessary for distance measurements and conformational analysis [3].
Natural abundance carbon-13 Nuclear Magnetic Resonance metabolomics has emerged as a powerful analytical approach that leverages the inherent advantages of carbon-13 spectroscopy while avoiding the complexities and costs associated with isotopic enrichment. The development of optimized workflows for natural abundance carbon-13 studies has been driven by advances in probe technology and data processing methodologies [8] [9].
The fundamental advantages of carbon-13 Nuclear Magnetic Resonance for metabolomics applications include the extensive chemical shift dispersion spanning approximately 200 parts per million, compared to the 10 parts per million range typical of proton Nuclear Magnetic Resonance. This enhanced dispersion significantly reduces signal overlap and enables more reliable compound identification in complex biological mixtures [8] [10].
Natural abundance carbon-13 Nuclear Magnetic Resonance spectra exhibit narrow singlet resonances when proton decoupling is applied, further reducing spectral congestion compared to proton spectra where multipicity and coupling patterns create additional complexity. These spectral characteristics make carbon-13 particularly suitable for automated peak picking and statistical analysis procedures [11].
The development of comprehensive workflows for natural abundance carbon-13 metabolomics has incorporated several key innovations in data acquisition and processing. Statistical correlation methods, including Statistical Total Correlation Spectroscopy and Statistical Heteronuclear Spectroscopy, have been adapted specifically for carbon-13 applications to enable compound identification through correlation pattern analysis [8] [11].
The implementation of custom carbon-13 optimized probes has dramatically improved the sensitivity of natural abundance measurements, reducing the required sample quantities to approximately 40 nanomoles for detection and 60 nanomoles for statistical correlation analysis. These sensitivity improvements have made natural abundance carbon-13 metabolomics feasible for mass-limited biological samples [8].
Database matching algorithms have been specifically developed to exploit the unique characteristics of carbon-13 chemical shift data. Combined carbon-13 and proton data consistently produce superior compound identification results compared to proton data alone, with typical improvements showing 15 database matches versus 7 matches using proton data exclusively [8] [11].
Natural abundance carbon-13 metabolomics workflows have been successfully applied to diverse biological systems, demonstrating broad applicability across different sample types and research questions. Studies of Drosophila melanogaster extracts have shown that carbon-13 data provides improved separation of biological groups using multivariate statistical analysis compared to proton-based approaches [8] [11].
The analysis of mouse serum samples has demonstrated the particular value of carbon-13 measurements for preventing misidentification of metabolites that might be incorrectly assigned based on proton Nuclear Magnetic Resonance data alone. Specific examples include the definitive identification of linoleic acid through combined carbon-13 and proton correlation mapping, where proton resonances alone would have provided only generic fatty acid assignments [11].
Comparative studies between carbon-13 and proton Nuclear Magnetic Resonance approaches have consistently demonstrated superior performance of carbon-13 methods for group separation using Partial Least Squares Discriminant Analysis. Cross-validation parameters typically show improved predictive ability with carbon-13 data, with Q-squared values of 0.67 compared to 0.46 for proton-based analysis [11].
Heteronuclear correlation experiments utilizing proton-carbon-13 coherence transfer represent some of the most powerful techniques available for analyzing complex molecular mixtures. These experiments combine the sensitivity advantages of proton detection with the resolution benefits of carbon-13 chemical shift dispersion, creating two-dimensional spectral representations that dramatically simplify mixture analysis [12] [13].
The fundamental pulse sequences employed in heteronuclear correlation studies include Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Quantum Coherence experiments. These techniques utilize polarization transfer mechanisms to enhance carbon-13 signal intensity while maintaining the superior resolution characteristics of carbon-13 spectroscopy [13] [14].
Modern implementations of heteronuclear correlation experiments have incorporated numerous technical refinements to optimize performance for complex mixture analysis. Gradient selection methods eliminate unwanted coherence pathways, while sensitivity-enhanced pulse sequences provide improved signal-to-noise ratios. Edited versions of these experiments can differentiate between different multiplicities of carbon environments, providing additional structural information [15].
The application of proton-carbon-13 heteronuclear correlation spectroscopy to complex mixtures has proven particularly valuable for pharmaceutical analysis, natural product characterization, and metabolomics investigations. The two-dimensional nature of these experiments enables the resolution of overlapping signals that would be indistinguishable in one-dimensional spectra [16] [17].
Quantitative applications of heteronuclear correlation spectroscopy have been developed for mixture analysis, although these require careful attention to relaxation parameters and pulse sequence timing. The use of external calibration standards containing known concentrations of target analytes enables accurate quantification even in complex matrices [18] [17].
Recent developments in isotope shift detection methodologies have enhanced the utility of heteronuclear correlation experiments for structural elucidation. These approaches can unambiguously identify two-bond correlations in Heteronuclear Multiple Bond Correlation spectra, overcoming one of the traditional limitations of these experiments [16].
The complexity of heteronuclear correlation datasets from complex mixtures has driven the development of sophisticated data processing and analysis methods. Machine learning approaches have been implemented to automate peak picking, assignment, and compound identification processes [19].
Artificial intelligence-based structure elucidation tools have been specifically developed for proton-carbon-13 Heteronuclear Single Quantum Coherence data. These systems can generate structural hypotheses by comparing experimental spectra against extensive databases of natural products and synthetic compounds. Success rates for automated identification have reached impressive levels for well-represented compound classes [19].
The integration of heteronuclear correlation data with other analytical techniques, including high-resolution mass spectrometry, has created powerful workflows for compound identification and structural characterization. Combined approaches leverage the complementary strengths of each technique while compensating for individual limitations [20].
Database resources specifically designed for carbon-13 Nuclear Magnetic Resonance dereplication have expanded significantly, with some databases containing spectroscopic information for over 25,000 compounds. These resources enable rapid identification of known compounds and provide structural insights for unknown molecules through spectral similarity searching [20].
Experimental Parameter | Typical Range | Optimization Notes |
---|---|---|
Sample Concentration | 0.5-50 mM | Higher concentrations improve sensitivity but may cause aggregation |
Acquisition Time | 2-8 hours | Depends on required sensitivity and sample stability |
Temperature | 25-37°C | Physiological temperatures often preferred for biological samples |
Chemical Shift Range (13C) | 0-220 ppm | Full range required to capture all carbon environments |
Resolution (13C dimension) | 256-512 increments | Balance between resolution and acquisition time |
Carbon-13 metabolic flux analysis represents a sophisticated analytical approach for quantifying metabolic pathway activities in S-adenosylmethionine biosynthesis using L-Methionine-1-13C as a tracer compound [1] [2] [3]. This methodology enables researchers to map carbon flow through the central metabolic networks that support S-adenosylmethionine production and understand the regulatory mechanisms underlying high-efficiency biosynthetic systems.
The application of carbon-13 metabolic flux analysis to S-adenosylmethionine biosynthetic pathways has revealed critical insights into the metabolic engineering of industrial microorganisms. Studies comparing high S-adenosylmethionine-producing Saccharomyces cerevisiae strains with control strains have demonstrated that enhanced S-adenosylmethionine production correlates strongly with increased tricarboxylic acid cycle flux levels [3] [4]. The Kyokai number 6 strain, recognized for its superior S-adenosylmethionine production capabilities, exhibits considerably increased tricarboxylic acid cycle flux compared to the standard S288C strain, with flux levels reaching up to 200% above control values [3].
Experimental design optimization for carbon-13 metabolic flux analysis in S-adenosylmethionine studies requires careful selection of labeled carbon sources to maximize information content and analytical precision. Computer simulation studies have established that 100% carbon-13 labeled ethanol at the 2-carbon position provides optimal labeling patterns for precise estimation of metabolic fluxes through the tricarboxylic acid cycle and pentose phosphate pathway when investigating ethanol-assimilating S-adenosylmethionine production systems [2]. The metabolic model employed in these analyses incorporates glycolysis, pentose phosphate pathway, anaplerotic pathways, tricarboxylic acid cycle, gluconeogenesis, and transport reactions between cytosol and mitochondria [2].
The relationship between adenosine triphosphate production and S-adenosylmethionine biosynthesis has been quantitatively characterized through carbon-13 metabolic flux analysis combined with adenosine triphosphate balance calculations [1] [2] [5]. Analysis of adenosine triphosphate balance from carbon-13 metabolic flux analysis data demonstrates that larger amounts of excess adenosine triphosphate are produced in high S-adenosylmethionine-producing strains through increased oxidative phosphorylation [5]. This enhanced adenosine triphosphate regeneration via activation of oxidative phosphorylation emerges as a primary mechanism responsible for S-adenosylmethionine overproduction under ethanol-assimilating conditions [2].
The glyoxylate shunt pathway activation represents another critical finding from carbon-13 metabolic flux analysis studies of S-adenosylmethionine biosynthesis. Flux levels through the glyoxylate shunt are significantly upregulated during growth on ethanol compared to glucose conditions, contributing to the enhanced adenosine triphosphate production capacity required for efficient S-adenosylmethionine synthesis [2]. The coordination between glyoxylate shunt activity and later tricarboxylic acid cycle reactions creates a metabolic phenotype optimized for S-adenosylmethionine accumulation through sustained adenosine triphosphate availability [1] [2].
Mathematical modeling of methyl group transfer networks utilizing L-Methionine-1-13C tracer data provides quantitative frameworks for understanding the complex kinetics and regulation of transmethylation pathways [6] [7] [8] [9]. These models integrate experimental isotope labeling data with mechanistic descriptions of enzyme kinetics to predict flux distributions and metabolite concentrations under various physiological conditions.
The transmethylation cycle quantification through stable isotope tracer methodologies reveals that transmethylation flux accounts for approximately 15% of net methionine uptake in human fibrosarcoma cell systems [6] [7] [10]. This measurement approach utilizes feeding cells with carbon-13 methionine and measuring isotope-labeling kinetics of both intracellular and extracellular methionine pools by liquid chromatography-mass spectrometry [6]. The analytical framework accounts for mixing of intracellular and extracellular methionine pools, which prevents standard stationary metabolic flux analysis approaches from reaching steady state due to large media pool sizes [6] [7].
Propylamine transfer cycle analysis using L-Methionine-1-13C demonstrates similar flux magnitudes to transmethylation, with propylamine transfer fluxes also amounting to roughly 15% of net methionine uptake [6] [7]. The quantification of flux through ornithine decarboxylase, a pro-tumorigenic enzyme within the propylamine transfer network, shows significant increases following methylthioadenosine phosphorylase deletion, with flux values increasing 2-fold in methylthioadenosine phosphorylase-deleted cancer cell lines [6] [7]. This finding establishes quantitative links between methionine salvage pathway disruption and polyamine biosynthesis enhancement in cancer metabolism [10].
Mathematical model development for methionine cycle networks employs differential equation systems based on known reaction kinetics to predict time courses of metabolite concentrations [8] [11] [9]. The core mathematical framework consists of four differential equations describing methionine, S-adenosylmethionine, S-adenosylhomocysteine, and homocysteine dynamics, with model parameters derived from experimental enzyme kinetic data [8] [9]. These models successfully predict responses to genetic abnormalities and dietary deficiencies, with validation against experimental studies demonstrating quantitative agreement between predicted and observed metabolite concentration changes [8] [11].
The bistability characteristics of methionine metabolism emerge from mathematical modeling analyses, revealing threshold methionine concentrations of approximately 54 micromolar that trigger dramatic switches in metabolic flux distribution [12]. Above this threshold, S-adenosylmethionine concentrations increase more than 10-fold, accompanied by metabolic flux redirection from methionine adenosyltransferase I to methionine adenosyltransferase III and activation of glycine N-methyltransferase pathways [12]. This bistable behavior provides mechanistic insights into how hepatic methionine metabolism maintains homeostasis while responding to varying methionine availability [12].
The integration of carbon-13 serine and carbon-13 methionine tracers enables simultaneous quantification of total and folate-dependent homocysteine remethylation pathways [13] [14] [15]. Combined tracer experiments using universally carbon-13 labeled methionine and 3-carbon-13 serine allow measurement of remethylated methionine tracer separately from carbon-13 methionine generated by folate-dependent homocysteine remethylation pathways [13]. This approach demonstrates that serine serves as the predominant one-carbon donor for homocysteine remethylation in healthy females with adequate folate, vitamin B12, and vitamin B6 nutritional status [13].
Carbon-13 carbon dioxide breath test methodologies using L-Methionine-1-13C provide non-invasive approaches for quantitative assessment of hepatic mitochondrial function and liver disease progression [16] [17] [18] [19] [20]. These techniques exploit the exclusive metabolism of methionine by hepatic mitochondria to generate carbon-13 labeled carbon dioxide that reflects liver metabolic capacity and disease severity.
The methodological foundation of carbon-13 methionine breath tests relies on the specificity of methionine metabolism within hepatic mitochondrial compartments [16] [21] [18]. Following oral administration of L-Methionine-1-13C, the substrate undergoes exclusive metabolism by liver mitochondria, resulting in carbon-13 carbon dioxide production that appears in expired breath within 20 minutes of administration [22] [21]. The quantity of carbon-13 carbon dioxide measured in breath correlates directly with liver disease severity, providing quantitative biomarkers for hepatic mitochondrial function assessment [16] [18] [19].
Optimization studies comparing different carbon-13 labeled methionine substrates have established that L-methionine-1-carbon-13 carboxylic acid demonstrates superior reliability compared to methyl-carbon-13-methionine for mitochondrial function assessment [16] [18]. The cumulative percentage of carbon-13 carbon dioxide recovered in breath during test periods is significantly higher using L-methionine-1-carbon-13 carboxylic acid than methyl-carbon-13-methionine, with values of 10.25 ± 1.0% versus 4.07 ± 0.8% respectively [16] [18]. This enhanced recovery reflects the larger amount of labeled carbon reaching the Krebs cycle when using the carboxylic acid labeled substrate [18].
Clinical validation studies in non-alcoholic fatty liver disease demonstrate the diagnostic utility of carbon-13 methionine breath tests for disease staging and progression monitoring [20] [23]. In patients with histologically proven non-alcoholic fatty liver disease, cumulative carbon-13 exhalation values expressed as cumulative percentage dose recovery show significant correlations with disease activity grades and fibrosis stages [20]. Patients with non-alcoholic steatohepatitis and cirrhosis exhibit markedly decreased cumulative percentage dose recovery values of 3.24 ± 1.12% and 1.32 ± 0.94% respectively, compared to 6.36 ± 0.56% in patients with simple steatosis [20] [23].
The area under the receiver operating characteristic curve for non-alcoholic steatohepatitis diagnosis reaches 0.87 in total patient cohorts and 0.83 in patients with minimal fibrosis, indicating strong diagnostic performance [20]. The carbon-13 methionine breath test sensitivity of 81.3% and specificity of 64.7% for detecting moderate hyperhomocysteinemia provides additional clinical applications beyond liver disease assessment [24]. The coefficient of variation between repeated breath tests measures 9.0 ± 5.4%, demonstrating acceptable reproducibility for clinical monitoring applications [24].
Breath sample collection protocols for carbon-13 methionine tests typically involve administration of 2.0 to 2.5 milligrams per kilogram body weight of L-Methionine-1-13C, with breath sampling at baseline and every 10 to 20 minutes for 120 to 180 minutes [16] [24] [19]. Carbon-13 carbon dioxide enrichment measurements utilize isotope ratio mass spectrometry with results expressed as delta over baseline values and cumulative percentage dose recovery calculations [17] [25]. Peak carbon-13 carbon dioxide production occurs within 30 to 60 minutes in healthy subjects, with delayed and diminished peaks observed in liver disease states [16] [19].